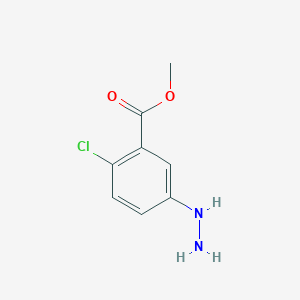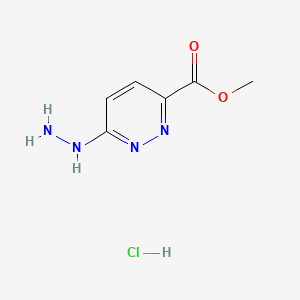
N-Methyldiethanolamine-13C,d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyldiethanolamine-13C,d3 Hydrochloride is a stable isotope-labeled compound. It is a derivative of N-Methyldiethanolamine, where the carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. This compound is primarily used in scientific research for tracing and studying metabolic pathways, as well as in the synthesis of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyldiethanolamine-13C,d3 Hydrochloride involves the isotopic labeling of N-Methyldiethanolamine. The process typically starts with the preparation of N-Methyldiethanolamine, which is then subjected to isotopic exchange reactions to incorporate carbon-13 and deuterium. The final step involves the conversion of the labeled N-Methyldiethanolamine to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic materials and ensure high purity and yield. The production is carried out under controlled conditions to prevent contamination and ensure the stability of the isotopic labels.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyldiethanolamine-13C,d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
N-Methyldiethanolamine-13C,d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various chemical compounds, including antimicrobial polycarbonate hydrogels.
Biology: Employed in metabolic studies to trace and analyze metabolic pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific isotopic compositions.
Mécanisme D'action
The mechanism of action of N-Methyldiethanolamine-13C,d3 Hydrochloride involves its incorporation into chemical reactions and metabolic pathways. The isotopic labels allow researchers to track the compound and study its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the study.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyldiethanolamine: The non-labeled form of the compound.
Diethanolamine: A related compound with similar chemical properties.
Triethanolamine: Another related compound with three hydroxyl groups.
Uniqueness
N-Methyldiethanolamine-13C,d3 Hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. The incorporation of carbon-13 and deuterium provides distinct advantages in studies involving nuclear magnetic resonance and mass spectrometry.
Propriétés
Numéro CAS |
1781841-60-8 |
|---|---|
Formule moléculaire |
C₄¹³CH₁₀D₃NO₂·HCl |
Poids moléculaire |
123.173646 |
Synonymes |
2,2’-(Methylimino)bis[ethanol]-13C,d3 Hydrochloride; 2,2’-(Methylimino)diethanol-13C,d3 Hydrochloride; 2-[(2-Hydroxyethyl)(methyl)amino]ethanol-13C,d3 Hydrochloride; N,N-Bis(2-hydroxyethyl)methylamine-13C,d3 Hydrochloride; N,N-Di(2-hydroxyethyl)-N-me |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


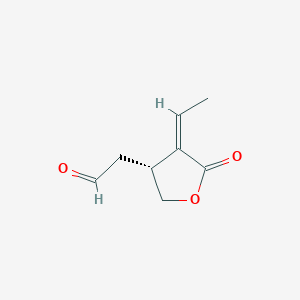
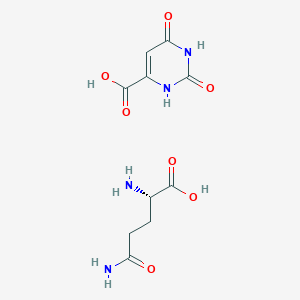

![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)

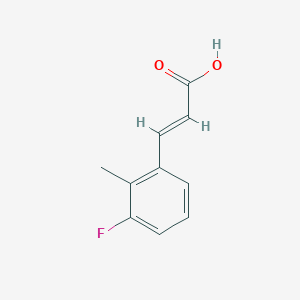
![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)
